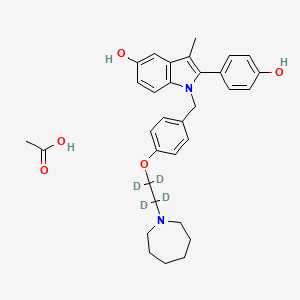

Bazedoxifene-d4 Acetate

Descripción general

Descripción

Bazedoxifene-d4 Acetate is a deuterated form of Bazedoxifene Acetate, a selective estrogen receptor modulator. This compound is primarily used in the prevention and treatment of postmenopausal osteoporosis. The deuterated form, this compound, is labeled with deuterium, which can be useful in various scientific studies, including pharmacokinetic and metabolic research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of Bazedoxifene Acetate involves several steps. One method includes the reaction of a compound represented by a specific formula with ammonium formate or cyclohexadiene in the presence of a palladium-carbon catalyst in an organic solvent. The reaction is monitored using thin-layer chromatography or high-performance liquid chromatography. The reaction product is then filtered, washed, and treated with acetic acid to obtain Bazedoxifene Acetate .

Industrial Production Methods

Industrial production of Bazedoxifene Acetate typically involves continuous processes to ensure high yield and purity. The process includes mixing the reaction mass, which contains a Bazedoxifene intermediate, followed by a fixed bed catalytic reaction. This method allows for high reaction speed, repeated and continuous use of the catalyst, and high reaction safety .

Análisis De Reacciones Químicas

Types of Reactions

Bazedoxifene-d4 Acetate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts like palladium on carbon. The conditions for these reactions vary depending on the desired product and include specific temperatures, pressures, and solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield deuterated analogs.

Aplicaciones Científicas De Investigación

Osteoporosis Treatment

Bazedoxifene-d4 acetate is primarily developed for the management of postmenopausal osteoporosis. It functions by selectively modulating estrogen receptors, thereby promoting bone mineral density while minimizing adverse effects on uterine and breast tissues.

- Mechanism of Action : Bazedoxifene binds to estrogen receptor alpha (ERα) with an IC50 of approximately 26 nM, exhibiting a similar affinity to that of raloxifene. It inhibits 17β-estradiol-induced proliferation in breast cancer cells, making it a safer alternative for women at risk of breast cancer .

- Clinical Trials : In large Phase III trials, bazedoxifene demonstrated significant increases in bone mineral density and reductions in vertebral fracture risk compared to placebo. Specifically, it reduced bone turnover markers and improved lipid profiles by lowering total cholesterol and low-density lipoprotein levels while increasing high-density lipoprotein levels .

Cancer Therapeutics

Recent studies have explored the potential of this compound as an anticancer agent, particularly in hormone-sensitive cancers.

- Breast Cancer : Bazedoxifene has been shown to inhibit cell proliferation in MCF-7 breast cancer cells without stimulating growth, indicating its potential as a therapeutic option for patients with estrogen receptor-positive tumors .

- Rhabdomyosarcoma : Research indicates that bazedoxifene can inhibit cell migration and induce apoptosis in rhabdomyosarcoma cells. Additionally, it enhances the sensitivity of these cells to conventional chemotherapeutics such as doxorubicin and cisplatin .

- Pancreatic Cancer : In pancreatic cancer models, bazedoxifene impeded interleukin-6-mediated cell viability and proliferation, suggesting a role in targeting inflammatory pathways associated with tumor growth .

Pharmacokinetics and Formulation Development

The pharmacokinetic profile of this compound has been assessed through various formulations, including crystalline forms that enhance bioavailability.

- Formulation Variants : Studies have compared different crystalline forms of bazedoxifene acetate, demonstrating that specific formulations exhibit superior solubility and absorption characteristics. For instance, crystalline form A has been preferred due to its better pharmacokinetic properties compared to form D .

Safety Profile

This compound has been associated with a favorable safety profile relative to other SERMs. Clinical studies have indicated lower incidences of serious side effects such as venous thromboembolism and stroke compared to traditional hormone replacement therapies .

Mecanismo De Acción

Bazedoxifene-d4 Acetate acts as a selective estrogen receptor modulator. It binds to estrogen receptors and can act as either an agonist or antagonist depending on the tissue type. This binding leads to changes in gene expression that result in various physiological effects, such as increased bone mineral density and reduced risk of fractures .

Comparación Con Compuestos Similares

Similar Compounds

Raloxifene: Another selective estrogen receptor modulator used in the treatment of osteoporosis.

Tamoxifen: A selective estrogen receptor modulator used primarily in the treatment of breast cancer.

Ospemifene: Used to treat dyspareunia and other symptoms of vulvar and vaginal atrophy.

Uniqueness

Bazedoxifene-d4 Acetate is unique due to its deuterated form, which provides advantages in pharmacokinetic studies by offering greater stability and reduced metabolic degradation compared to non-deuterated analogs .

Actividad Biológica

Bazedoxifene-d4 acetate is a selective estrogen receptor modulator (SERM) that has garnered attention for its potential therapeutic applications, particularly in the management of osteoporosis and possibly in cancer treatment. This article provides a comprehensive overview of the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and clinical implications.

Overview of this compound

This compound is a deuterated form of bazedoxifene acetate, which enhances its pharmacokinetic properties. As a third-generation SERM, it selectively modulates estrogen receptors (ERs) with the aim of providing therapeutic benefits while minimizing side effects typically associated with estrogen therapy.

This compound exhibits its biological activity primarily through its interaction with estrogen receptors. It binds preferentially to ERα and ERβ, with reported IC50 values of approximately 26 nM and 85 nM, respectively . This binding results in:

- Antagonism of Estrogen Effects : In breast cancer cell lines such as MCF-7, this compound inhibits estrogen-induced proliferation, demonstrating its potential as an anti-cancer agent .

- Bone Density Improvement : In preclinical studies involving ovariectomized rats, bazedoxifene significantly increased bone mineral density (BMD) and improved bone strength compared to control groups .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates a maximum plasma concentration achieved within 1-2 hours post-administration, with a half-life of approximately 28 hours . This profile supports once-daily dosing regimens, making it a convenient option for patients.

Osteoporosis Treatment

This compound has been extensively studied for its efficacy in treating postmenopausal osteoporosis. Key findings from clinical trials include:

- Bone Mineral Density : A 3-year study showed significant increases in lumbar spine and hip BMD in postmenopausal women treated with bazedoxifene compared to placebo .

- Fracture Risk Reduction : Bazedoxifene was associated with a reduced risk of new vertebral fractures and improved overall bone health markers .

Breast Cancer Risk

Concerns regarding breast cancer risk associated with hormone therapy have led to investigations into bazedoxifene's safety profile. Clinical trials have reported low incidences of abnormal mammograms and breast cancer among women treated with bazedoxifene . Specifically:

- Histopathological Evaluations : In studies involving cynomolgus macaques, bazedoxifene treatment resulted in significantly less epithelial density and lobular enlargement compared to conjugated equine estrogens (CEE), indicating a protective effect against estrogen-mediated breast tissue proliferation .

Summary of Research Findings

| Study Focus | Findings |

|---|---|

| Osteoporosis | Increased BMD; reduced vertebral fracture risk |

| Breast Cancer | Low incidence of breast cancer; antagonizes estrogen effects |

| Endometrial Safety | No stimulation of endometrium; decreased endometrial thickness at higher doses |

Case Studies

- Postmenopausal Osteoporosis : A randomized controlled trial demonstrated that women receiving bazedoxifene experienced significant improvements in BMD over two years compared to placebo.

- Breast Cancer Proliferation : A preclinical study showed that bazedoxifene effectively inhibited the proliferation of hormone-dependent breast cancer cells without stimulating ER-mediated pathways.

Propiedades

IUPAC Name |

acetic acid;1-[[4-[2-(azepan-1-yl)-1,1,2,2-tetradeuterioethoxy]phenyl]methyl]-2-(4-hydroxyphenyl)-3-methylindol-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H34N2O3.C2H4O2/c1-22-28-20-26(34)12-15-29(28)32(30(22)24-8-10-25(33)11-9-24)21-23-6-13-27(14-7-23)35-19-18-31-16-4-2-3-5-17-31;1-2(3)4/h6-15,20,33-34H,2-5,16-19,21H2,1H3;1H3,(H,3,4)/i18D2,19D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMZAMQFQZMUNTP-ZQAHQZODSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C2=C1C=C(C=C2)O)CC3=CC=C(C=C3)OCCN4CCCCCC4)C5=CC=C(C=C5)O.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])OC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)O)C(=C2C4=CC=C(C=C4)O)C)N5CCCCCC5.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H38N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80747082 | |

| Record name | Acetic acid--1-[(4-{[2-(azepan-1-yl)(~2~H_4_)ethyl]oxy}phenyl)methyl]-2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

534.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1133695-49-4 | |

| Record name | Acetic acid--1-[(4-{[2-(azepan-1-yl)(~2~H_4_)ethyl]oxy}phenyl)methyl]-2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.